molecular formula C10H12BrNO B14812150 2-Bromo-4-cyclopropoxy-N-methylaniline

2-Bromo-4-cyclopropoxy-N-methylaniline

Cat. No.: B14812150
M. Wt: 242.11 g/mol
InChI Key: RWEHSUQKKRVBKH-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methylaniline moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxy-N-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of 4-cyclopropoxy-N-methylaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds .

Scientific Research Applications

2-Bromo-4-cyclopropoxy-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored as a potential lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-cyclopropoxy-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the cyclopropoxy functionality is desired .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C10H12BrNO/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7,12H,2-3H2,1H3

InChI Key

RWEHSUQKKRVBKH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC2CC2)Br

Origin of Product

United States

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